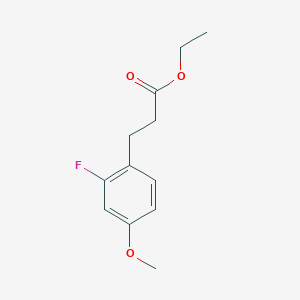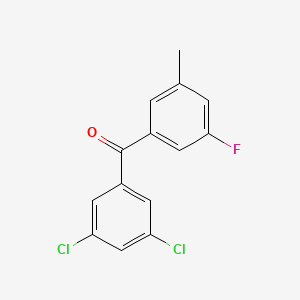
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone, also known as DPB, is a chemical compound that belongs to the benzophenone family . Its IUPAC name is (3,5-dichlorophenyl) (3-fluoro-5-methylphenyl)methanone . The molecular formula is C14H9Cl2FO and the molecular weight is 283.13 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions of one phenyl ring and a fluorine atom at the 3 position and a methyl group at the 5 position of the other phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone include its molecular weight of 283.13 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Fluorescent Sensor for Al3+ Detection
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been utilized in the development of fluorescent sensors. For example, a study designed a fluorogenic chemosensor based on o-aminophenol and 3,5-diformyl-4-hydroxybenzoate, showing high selectivity and sensitivity for Al3+ ions. This sensor, with a detection limit at the parts per billion level, offers potential applications in bio-imaging, specifically for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Antibacterial Agent Synthesis
Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl groups, have been incorporated into the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activity in concentrations as low as 10 µg/mL (Holla et al., 2003).
Photophysical Behavior Study
Research has also focused on the photophysical behavior of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives. A study on DFHBI derivatives, which bind to the Spinach aptamer, provided thorough characterization of their photophysical behavior in various solvent environments. This research aids in understanding the fluorescence of DFHBI-type molecules and their dependency on medium pH and solvent-specific interactions (Santra et al., 2019).
Protoporphyrinogen IX Oxidase Inhibitors
In the realm of agrochemicals, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been explored for their potential as protoporphyrinogen IX oxidase inhibitors. These inhibitors are vital in the development of herbicides. Studies have detailed the structural characteristics of these compounds and their interactions at the molecular level (Li et al., 2005).
Organic Synthesis and Material Science
Furthermore, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone is involved in organic synthesis and material science. For instance, its derivatives have been used in the synthesis of novel poly(arylene ether-ketone) polymers, demonstrating applications in advanced material development due to their high glass transition temperature and stability (Ohno et al., 1995).
Chiral Stationary Phases for HPLC
Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been used to prepare chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are crucial for the enantioseparation of various compounds, offering insights into chiral discrimination and enhancing analytical capabilities in pharmaceutical and chemical industries (Chankvetadze et al., 1997).
Antimicrobial Activity Research
Compounds derived from 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been synthesized and evaluated for their antimicrobial activity. These studies contribute significantly to the development of new antimicrobial agents, showcasing their effectiveness against various bacteria and fungi (Mistry et al., 2016).
properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-9(6-13(17)3-8)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRORGMMYBFLDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

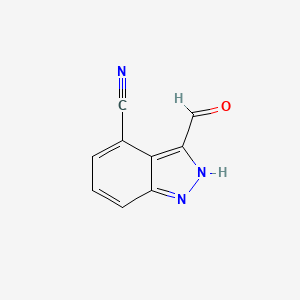
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)

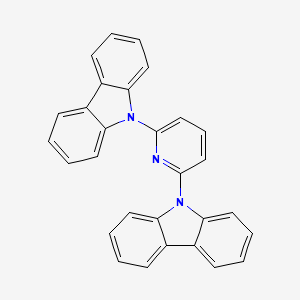
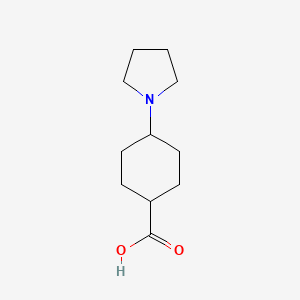
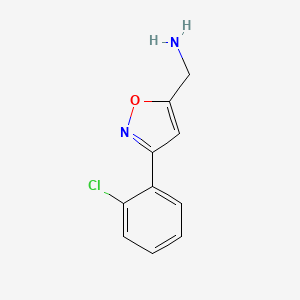
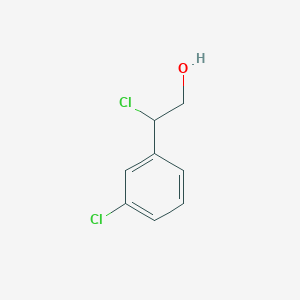

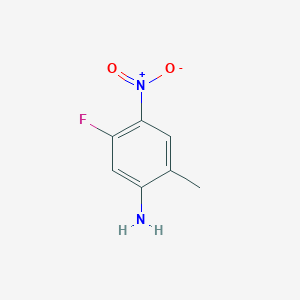
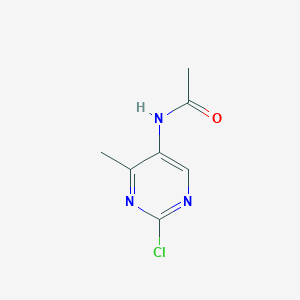
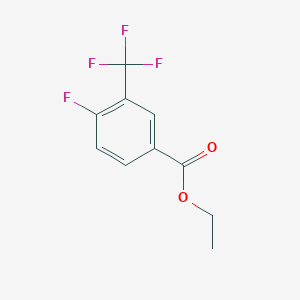
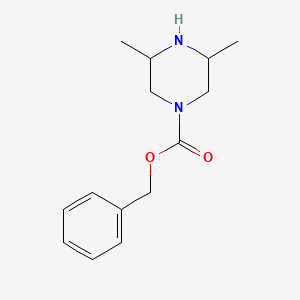
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
